3-Octenoic acid

Description

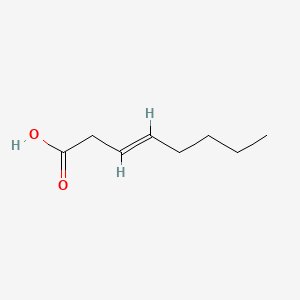

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPOSDLLFZKGOW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315228 | |

| Record name | (3E)-3-Octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Oily, fatty aroma | |

| Record name | 3-Octenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1616/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in most organic solvents, Soluble (in ethanol) | |

| Record name | 3-Octenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1616/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.928-0.938 (20°) | |

| Record name | 3-Octenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1616/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5163-67-7, 1577-19-1 | |

| Record name | (3E)-3-Octenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5163-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octenoic acid, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005163677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-oct-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oct-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTENOIC ACID, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F5ID1X5WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Octenoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 3-octenoic acid. It includes tabulated quantitative data, detailed experimental protocols for characterization, and a visualization of a key signaling pathway, offering a valuable resource for professionals in research and drug development.

Core Chemical and Physical Properties

This compound, a medium-chain fatty acid, possesses a range of chemical and physical properties that are critical for its handling, characterization, and application in various scientific contexts. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | oct-3-enoic acid | [1] |

| Synonyms | 2-Heptene-1-carboxylic acid, Δthis compound | [1] |

| CAS Number | 1577-19-1 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | White solid; Oily, fatty aroma | |

| Melting Point | Not available | |

| Boiling Point | 240-242 °C at 760 mmHg | |

| Density | 0.928-0.938 g/cm³ at 20 °C | |

| Solubility | Slightly soluble in water; soluble in most organic solvents and ethanol. | |

| Refractive Index | 1.443-1.450 at 20 °C | |

| Flash Point | 141.3 °C | |

| pKa (Predicted) | ~5.05 |

Experimental Protocols

The characterization of this compound relies on standard analytical techniques for fatty acids. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Objective: To determine the purity of a this compound sample and confirm its molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):

-

To a known quantity of this compound (e.g., 10 mg) in a glass vial, add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

-

Seal the vial and heat at 60°C for 1 hour.

-

After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of distilled water.

-

Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAME to a clean vial for GC-MS analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 250°C at 20°C/min, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

-

-

Data Analysis:

-

The purity is determined by the relative peak area of the this compound methyl ester in the total ion chromatogram (TIC).

-

The mass spectrum is analyzed to confirm the molecular ion peak and the characteristic fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound, including the position of the double bond and the stereochemistry if applicable.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent in an NMR tube.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

¹H NMR:

-

Acquire a standard proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a standard carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Acquire 2D spectra as needed to resolve complex spin systems and confirm connectivity.

-

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the chemical shifts of all proton and carbon signals to the corresponding atoms in the this compound structure.

-

Analyze coupling constants in the ¹H NMR spectrum to determine the stereochemistry of the double bond (cis or trans).

-

Infrared (IR) Spectroscopy for Functional Group Identification

Objective: To identify the characteristic functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

-

For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

IR Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

-

Technique: Transmission or Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Analyze the resulting spectrum for characteristic absorption bands corresponding to the carboxylic acid O-H stretch (broad, ~3300-2500 cm⁻¹), the carbonyl C=O stretch (~1710 cm⁻¹), and the C=C stretch (~1650 cm⁻¹).

-

Biological Activity and Signaling Pathway

Medium-chain fatty acids (MCFAs) like this compound are not only metabolic fuels but also act as signaling molecules. One of the key signaling pathways activated by MCFAs is through the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

GPR40 Signaling Pathway

The following diagram illustrates the activation of the GPR40 signaling pathway by a medium-chain fatty acid.

Caption: GPR40 signaling pathway activated by a medium-chain fatty acid.

Synthesis of this compound

A common synthetic route to 3-alkenoic acids involves the Wittig reaction or a related olefination reaction. A plausible, though not explicitly detailed in the provided search results, synthesis of this compound could proceed as follows:

-

Preparation of the Phosphonium (B103445) Ylide: Pentanal can be reacted with a phosphonium ylide derived from a haloacetic acid ester (e.g., ethyl bromoacetate) and triphenylphosphine.

-

Wittig Reaction: The ylide would then react with pentanal to form ethyl 3-octenoate. The stereochemistry of the double bond (cis or trans) can often be influenced by the reaction conditions and the specific type of ylide used.

-

Hydrolysis: The resulting ester, ethyl 3-octenoate, is then hydrolyzed under acidic or basic conditions to yield this compound.

This represents a general synthetic strategy, and specific reaction conditions would need to be optimized for yield and purity.

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties of this compound, along with methodologies for its characterization and a relevant biological signaling pathway. The provided information is intended to support researchers, scientists, and drug development professionals in their work with this and related medium-chain fatty acids.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of 3-Octenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octenoic acid (C₈H₁₄O₂) is an unsaturated medium-chain fatty acid that has garnered interest for its potential biological activities and its role as a volatile flavor compound in various natural products. This technical guide provides a comprehensive overview of the known natural sources, occurrence, and analytical methodologies for this compound. It is intended to serve as a resource for researchers in natural product chemistry, food science, and drug development.

Natural Occurrence of this compound

This compound has been identified in a limited number of natural sources, primarily in the plant kingdom and as a product of microbial metabolism. While its distribution is not as widespread as its saturated counterpart, octanoic acid, its presence is significant in the context of the chemical ecology and flavor chemistry of these sources.

Plant Sources

The most well-documented natural source of this compound is the root of the burdock plant (Arctium lappa L.).[1] This plant is widely used in traditional medicine and as a culinary ingredient. The presence of this compound contributes to the characteristic aroma and potential bioactive properties of burdock root. Several studies focusing on the volatile compounds of burdock root have qualitatively identified this compound as a constituent.[2][3][4]

Microbial and Fermentation Sources

Medium-chain fatty acids, including unsaturated forms, are known products of microbial fermentation. While specific quantitative data for this compound in many fermented products is scarce, the metabolic pathways for fatty acid synthesis in yeasts and bacteria suggest its potential formation. For instance, octanoic acid is a known sub-product of ethanolic fermentation by Saccharomyces cerevisiae, and its presence can influence yeast growth and the final flavor profile of fermented beverages. It is plausible that under certain fermentation conditions and with specific microbial strains, this compound could also be produced.

Animal Products

While octanoic acid is a well-known component of milk fat, particularly in goats, the presence of this compound is less defined.[5][6][7] The characteristic "goaty" flavor of some dairy products is attributed to a range of medium-chain fatty acids. Further research is required to definitively quantify the presence and significance of this compound in various animal-derived food products like cheese and milk.[8][9][10][11][12][13]

Quantitative Data on this compound and Related Compounds

Precise quantitative data for this compound in natural sources is notably limited in publicly available literature. However, to provide a comparative context for researchers, the following tables summarize the qualitative occurrence of this compound and quantitative data for the related and more extensively studied octanoic acid in various natural matrices.

Table 1: Qualitative Occurrence of this compound in Natural Sources

| Natural Source | Part/Matrix | Method of Identification | Reference(s) |

| Arctium lappa L. (Burdock) | Root | GC-MS | [2][3][4] |

Table 2: Quantitative Occurrence of Octanoic Acid in Various Natural Sources

| Natural Source | Part/Matrix | Concentration Range | Method of Analysis | Reference(s) |

| Fermented Milk | - | 6.08 - 13.43 µg/L | GC-MS | - |

| Pasteurized Milk | - | 66.94 - 109.38 ng/mL | GCxGC-TOFMS | - |

| Goat Milk | Fat | ~2.5 - 3.5% of total fatty acids | GC | [5][6][7] |

| Cow Milk | Fat | ~1.0 - 2.0% of total fatty acids | GC | [6] |

| Various Cheeses | - | Variable (contributes to flavor) | GC-MS | [8][11][12] |

| Ethanolic Fermentation | Medium | 0.7 - 23 mg/L | GC | - |

Note: The absence of specific quantitative data for this compound highlights a significant research gap and an opportunity for further investigation.

Experimental Protocols

The analysis of this compound from natural sources typically involves extraction followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose. Due to the polarity of the carboxylic acid group, derivatization is often necessary to improve volatility and chromatographic performance.

Protocol 1: Extraction of this compound from Plant Material (e.g., Arctium lappa Root)

This protocol is a generalized procedure based on common methods for fatty acid extraction from plant tissues.

1. Sample Preparation:

-

Fresh plant material should be washed, flash-frozen in liquid nitrogen, and lyophilized to remove water.

-

Dried material should be ground into a fine powder using a grinder or mortar and pestle.

2. Solvent Extraction:

-

Objective: To extract total lipids, including free fatty acids.

-

Procedure:

-

Weigh approximately 5-10 g of the powdered plant material into a flask.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the flask (e.g., 100 mL for 5 g of sample).

-

Agitate the mixture using a shaker or sonicator for 1-2 hours at room temperature.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Re-extract the residue with the same solvent mixture to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

-

3. Fractionation (Optional):

-

For a more targeted analysis, the crude extract can be fractionated using solid-phase extraction (SPE) to isolate the free fatty acid fraction from other lipids.

Protocol 2: Derivatization of this compound for GC-MS Analysis

Objective: To convert the polar carboxylic acid group into a less polar, more volatile ester for optimal GC-MS analysis. Methylation to form fatty acid methyl esters (FAMEs) is a standard approach.

1. Reagents:

-

Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v)

-

Hexane (B92381) (GC grade)

-

Saturated sodium chloride solution

2. Procedure:

-

Dissolve a known amount of the dried lipid extract (or a standard of this compound) in a small volume of toluene (B28343) or hexane in a screw-capped vial.

-

Add 1-2 mL of BF₃-MeOH solution to the vial.

-

Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or water bath.

-

Cool the vial to room temperature.

-

Add 1 mL of saturated NaCl solution and 1 mL of hexane.

-

Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 3: GC-MS Analysis of this compound Methyl Ester

1. Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for FAME analysis.

2. GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 250°C.

-

Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless or split, depending on the concentration.

3. MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

4. Identification and Quantification:

-

Identification: The this compound methyl ester can be identified by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.

-

Quantification: Quantification can be performed by creating a calibration curve using a series of standard solutions of this compound methyl ester of known concentrations. An internal standard (e.g., heptadecanoic acid methyl ester) should be used to correct for variations in extraction and injection.

Signaling Pathways and Biological Roles

Currently, there is no direct experimental evidence elucidating a specific signaling pathway for this compound in either plants or animals. However, based on its structural similarity to other known signaling molecules, a hypothetical framework for its potential biological role can be proposed.

Hypothetical Biosynthesis and Signaling in Plants

In plants, the well-characterized octadecanoid pathway leads to the synthesis of jasmonates, which are key signaling molecules in plant defense. This pathway originates from C18 fatty acids like linolenic acid.[14] It is plausible that shorter-chain unsaturated fatty acids like this compound could be generated through related enzymatic processes, such as the oxidative cleavage of longer-chain fatty acids by lipoxygenases (LOX) and hydroperoxide lyases (HPL).

A hypothetical signaling pathway for the structurally similar 3-nonenoic acid has been proposed, which can serve as a model for this compound.[15]

Caption: Hypothetical signaling pathway of this compound in plant defense.

Potential Roles of Medium-Chain Fatty Acids in Mammals

In mammals, medium-chain fatty acids (MCFAs) are known to be rapidly absorbed and metabolized, serving as an efficient energy source. They can also influence various signaling pathways. For instance, octanoic acid has been shown to affect the Akt-mTOR axis, a key pathway in cellular metabolism and growth. While direct evidence for this compound is lacking, its status as an MCFA suggests it could potentially modulate similar metabolic and signaling pathways.

Caption: General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is an intriguing natural product with a confirmed presence in Arctium lappa and potential occurrence in various fermented foods and animal products. The lack of extensive quantitative data and detailed studies on its biological activities, particularly its role in signaling, represents a significant knowledge gap. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a solid foundation for future research in this area. Further investigations are warranted to:

-

Develop and validate specific and sensitive analytical methods for the routine quantification of this compound in diverse biological matrices.

-

Screen a wider range of plant, microbial, and animal sources to better understand its natural distribution and concentration.

-

Elucidate the biosynthetic pathway of this compound in its primary natural sources.

-

Investigate the potential biological and pharmacological activities of this compound, including its role as a signaling molecule in plant defense and mammalian metabolism.

Addressing these research questions will undoubtedly enhance our understanding of this unique medium-chain fatty acid and could pave the way for its application in the food, pharmaceutical, and agricultural industries.

References

- 1. This compound | C8H14O2 | CID 15307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of Drying Methods on Volatile Compounds of Burdock (Arctium lappa L.) Root Tea as Revealed by Gas Chromatography Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. rnz.iz.edu.pl [rnz.iz.edu.pl]

- 6. scispace.com [scispace.com]

- 7. Whole Goat Milk as a Source of Fat and Milk Fat Globule Membrane in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Volatile Flavor Compounds in Cheese as Affected by Ruminant Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Certain fermented dairy foods as a source of multibiotics and multimetabolites: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ifoodmm.com [ifoodmm.com]

- 13. Milk Fatty Acid Profiles in Different Animal Species: Focus on the Potential Effect of Selected PUFAs on Metabolism and Brain Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Putative Biosynthesis of 3-Octenoic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octenoic acid is an eight-carbon monounsaturated fatty acid that has been identified in various plant species. While its precise biosynthetic pathway has not been definitively elucidated, current knowledge of fatty acid metabolism in plants allows for the postulation of a putative pathway. This technical guide synthesizes the available information to propose a likely biosynthetic route for this compound, commencing with the synthesis of its saturated precursor, octanoic acid, followed by a desaturation step. This document provides a theoretical framework, detailed experimental protocols for pathway investigation, and a structure for quantitative data presentation to serve as a foundational resource for researchers in plant biochemistry, metabolic engineering, and drug development.

Introduction

Medium-chain fatty acids (MCFAs) and their derivatives are integral to various physiological processes in plants, including signaling and defense. This compound, a C8:1 fatty acid, is a naturally occurring compound with potential biological activities that are of interest to the agricultural, biotechnological, and pharmaceutical sectors. A thorough understanding of its biosynthesis is paramount for harnessing its potential through metabolic engineering of crops or enzymatic synthesis. This guide outlines a putative biosynthetic pathway for this compound, drawing parallels with established mechanisms of fatty acid synthesis and desaturation in plants.

Putative Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound in plants is a two-step process that begins in the plastid with the formation of the C8 saturated fatty acid, octanoic acid, followed by a desaturation reaction.

Step 1: Synthesis of Octanoic Acid (Octanoyl-ACP)

De novo fatty acid synthesis in plants occurs in the plastids.[1] The process involves the sequential addition of two-carbon units from malonyl-ACP to a growing acyl-acyl carrier protein (acyl-ACP) chain. The chain length of the final fatty acid is primarily determined by the activity of acyl-ACP thioesterases (FATs), which terminate elongation by hydrolyzing the acyl-ACP ester bond.[2][3]

Specifically, the synthesis of octanoic acid is dependent on the presence of a FatB-type thioesterase with a high specificity for 8-carbon acyl-ACPs (octanoyl-ACP).[3][4] The expression of such C8-specific thioesterases leads to the premature termination of fatty acid elongation and the release of octanoic acid.[4]

Step 2: Desaturation of Octanoic Acid

The crucial step in the formation of this compound is the introduction of a double bond into the octanoyl chain. This is hypothesized to be catalyzed by a fatty acid desaturase (FAD). Plant FADs are a diverse family of enzymes that can be soluble or membrane-bound and exhibit specificity for substrate chain length and the position of the double bond.[1][5]

While a specific desaturase for octanoic acid has not been characterized, it is plausible that a yet-to-be-identified FAD, or a known FAD with broad substrate specificity, could catalyze the conversion of octanoyl-ACP or octanoyl-CoA to 3-octenoyl-ACP or 3-octenoyl-CoA. Soluble acyl-ACP desaturases are known to introduce double bonds into fatty acids attached to ACP.[6][7]

The following diagram illustrates the putative pathway:

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes involved in the putative this compound biosynthesis pathway. The following table provides a template for the types of data that need to be collected to characterize this pathway. For illustrative purposes, example values for other plant fatty acid modifying enzymes are included.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Plant Source | Reference |

| Putative C8-FatB | Octanoyl-ACP | TBD | TBD | TBD | TBD | TBD | TBD |

| CpFatB1 (mutant) | Octanoyl-ACP | N/A | 15x > WT | N/A | N/A | Cuphea palustris | [4] |

| Putative C8-FAD | Octanoyl-ACP/CoA | TBD | TBD | TBD | TBD | TBD | TBD |

| Castor Δ⁹-18:0-ACP DES | Stearoyl-ACP | 4.6 | 1.2 | 7.2 | 25 | Ricinus communis | (Shanklin & Cahoon, 1998) |

| Arabidopsis FAD2 | Oleoyl-PC | 25 | 0.5 | 7.2 | 30 | Arabidopsis thaliana | (Miquel & Browse, 1992) |

TBD: To Be Determined; N/A: Not Available; WT: Wild Type. Data for CpFatB1 mutant is a relative improvement. Data for other enzymes are examples and should be replaced with experimental values for the target enzymes.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of fatty acids and the characterization of related enzymes.

Extraction and Quantification of this compound from Plant Tissue

This protocol describes the extraction of total fatty acids from plant tissue and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Plant tissue (e.g., leaves, seeds)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol

-

0.9% NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

BF₃-methanol or HCl-methanol

-

Internal standard (e.g., heptadecanoic acid)

-

GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

-

Freeze 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a glass tube and add 3 mL of a 2:1 (v/v) chloroform:methanol mixture. Add the internal standard.

-

Vortex thoroughly and incubate at room temperature for 1 hour with occasional shaking.

-

Add 1 mL of 0.9% NaCl solution and vortex to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Dry the lipid extract over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

-

To the dried lipid extract, add 1 mL of 2% BF₃-methanol or 5% HCl-methanol and incubate at 60°C for 30 minutes to prepare fatty acid methyl esters (FAMEs).

-

Add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.

-

Collect the upper hexane phase containing the FAMEs for GC-MS analysis.

-

Inject the sample into the GC-MS. Identify this compound methyl ester based on its retention time and mass spectrum compared to an authentic standard. Quantify based on the peak area relative to the internal standard.

References

- 1. Identification of Fatty Acid Desaturases in Maize and Their Differential Responses to Low and High Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Highly active C8-acyl-ACP thioesterase variant isolated by a synthetic selection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Octenoic Acid in Food Flavor and Aroma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octenoic acid, a medium-chain unsaturated fatty acid, is a significant contributor to the flavor and aroma profiles of a diverse range of food products. Its characteristic "fatty" and "oily" notes can be both desirable and indicative of lipid oxidation, depending on its concentration and the food matrix. This technical guide provides a comprehensive overview of the chemical properties, natural occurrence, sensory perception, and analytical methodologies for this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in food chemistry, flavor science, and sensory perception.

Introduction to this compound

This compound (C₈H₁₄O₂) is an eight-carbon unsaturated fatty acid with a double bond located at the third carbon position. It exists as two geometric isomers, cis-(Z) and trans-(E), which can exhibit different sensory properties. As a medium-chain fatty acid, it is practically insoluble in water but soluble in most organic solvents.[1] Its presence in food can arise from various sources, including microbial metabolism, enzymatic reactions, and the thermal or oxidative degradation of larger unsaturated fatty acids.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₄O₂ | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| CAS Number | 1577-19-1 | [2] |

| Appearance | White solid or colorless to light yellow liquid | [2][3] |

| Odor Profile | Oily, fatty | [2][3][4] |

| Flavor Profile | Fatty, oily, dairy | [1][3] |

| Solubility | Slightly soluble in water; soluble in most organic solvents | [3] |

| Boiling Point | 240-242 °C @ 760 mm Hg | [4] |

| Vapor Pressure | 0.01 mmHg @ 25 °C (estimated) | [4] |

Role in Food Flavor and Aroma

The primary sensory contribution of this compound is its characteristic fatty and oily aroma and taste.[1][2][3][4] This can be a defining note in some foods, while in others, its presence, particularly at high concentrations, can be associated with off-flavors resulting from lipid oxidation.

Natural Occurrence and Formation

This compound has been identified as a volatile or semi-volatile component in a variety of food products. Its formation is often linked to the breakdown of larger unsaturated fatty acids through enzymatic or chemical oxidation.

-

Dairy Products: While specific quantitative data for this compound in dairy products is limited, its saturated counterpart, octanoic acid, is found in butter, cheese, and milk, contributing to their characteristic flavors.[5][6][7] The presence of this compound is plausible due to the unsaturated fatty acids present in milk fat.

-

Fermented Foods: Fermentation processes can lead to the formation of various fatty acids. For instance, octanoic acid is produced by yeast during beer fermentation and can contribute a spicy taste at concentrations above 4-6 mg/L.[8] Volatile fatty acids are also key components in the flavor of fermented foods like cheese and kimchi.

Sensory Thresholds

Precise flavor and aroma threshold values for this compound are not extensively documented in the literature. However, it is generally described as having a "fatty type, medium strength odor."[2] For comparison, the odor threshold for the related saturated fatty acid, octanoic acid, has been reported as 24 µg/m³. The flavor threshold of fatty acids is dependent on the food matrix, with lower thresholds generally observed in aqueous solutions compared to oily media for low polarity fatty acids.[9]

Table 2: FEMA GRAS Usage Levels for this compound

The Flavor and Extract Manufacturers Association (FEMA) has listed this compound as Generally Recognized as Safe (GRAS) for use as a flavoring agent in various food categories.

| Food Category | Average Usual Use Level (ppm) | Average Maximum Use Level (ppm) |

| Seasonings / Flavors | 5.0 | 25.0 |

| Snack Foods | 1.0 | 5.0 |

| Fats / Oils | 2.0 | 10.0 |

Source: The Good Scents Company[4]

Sensory Perception of this compound

The perception of fatty acids is a complex process involving both the gustatory (taste) and olfactory (smell) systems.

Taste Perception and Signaling Pathway

The "taste" of fat is primarily attributed to the detection of free fatty acids by specialized receptors in the taste buds. Two key G-protein coupled receptors (GPCRs) involved in the perception of medium and long-chain fatty acids are GPR40 and GPR120.[10][11]

-

GPR40 (FFAR1): This receptor is activated by medium to long-chain fatty acids and is expressed in taste bud cells.[9][10]

-

GPR120 (FFAR4): Also activated by medium and long-chain fatty acids, GPR120 plays a crucial role in the preference for fatty acids.[10][11]

The binding of a fatty acid like this compound to these receptors is believed to initiate an intracellular signaling cascade, likely involving G-proteins of the Gαq family, leading to an increase in intracellular calcium and ultimately neurotransmitter release to signal the perception of "fatty" taste to the brain.

Caption: Putative taste signaling pathway for this compound.

Olfactory Perception and Signaling Pathway

The "oily" and "fatty" aroma of this compound is detected by olfactory receptors in the nasal cavity. While the specific olfactory receptor for this compound has not been definitively identified, it is known that olfactory receptors are a large family of GPCRs. The binding of an odorant molecule, such as this compound, to its specific receptor initiates a signaling cascade that leads to the perception of smell. This canonical pathway involves the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This opens cyclic nucleotide-gated ion channels, causing depolarization of the neuron and the transmission of a signal to the olfactory bulb of the brain.

Caption: General olfactory signaling pathway for odorants like this compound.

Analytical Methodologies

The accurate quantification of this compound in complex food matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most common techniques employed.

Sample Preparation

Effective sample preparation is critical for the accurate analysis of this compound. This typically involves extraction from the food matrix and, for GC-MS analysis, a derivatization step to increase volatility.

Caption: General experimental workflow for this compound analysis.

Detailed Experimental Protocol: GC-MS Analysis of this compound in a Dairy Matrix (e.g., Cheese)

This protocol provides a detailed methodology for the extraction, derivatization, and quantification of this compound in cheese using GC-MS.

1. Sample Preparation and Lipid Extraction:

- Weigh approximately 5 g of a homogenized cheese sample into a centrifuge tube.

- Add an internal standard (e.g., a known amount of a deuterated C8 fatty acid).

- Perform a lipid extraction using the Folch method:

- Add 20 mL of a chloroform (B151607):methanol (2:1, v/v) mixture.

- Homogenize for 2 minutes.

- Add 5 mL of 0.9% NaCl solution and vortex thoroughly.

- Centrifuge at 3000 x g for 10 minutes to separate the layers.

- Carefully collect the lower chloroform layer containing the lipids.

- Evaporate the solvent under a stream of nitrogen.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

- To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.

- Heat at 80°C for 10 minutes to saponify the lipids.

- Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol.

- Heat again at 80°C for 2 minutes to methylate the free fatty acids.

- Cool and add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

- Vortex and centrifuge to separate the layers.

- Transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-MS Instrumental Analysis:

- Gas Chromatograph: Agilent 7890B GC system or equivalent.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Column: DB-FFAP capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent polar column suitable for FAMEs analysis.

- Injection Volume: 1 µL in splitless mode.

- Inlet Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 50°C, hold for 1 minute.

- Ramp at 10°C/min to 170°C, hold for 2 minutes.

- Ramp at 5°C/min to 230°C, hold for 5 minutes.

- Carrier Gas: Helium at a constant flow of 1 mL/min.

- MSD Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for the methyl ester of this compound and the internal standard. A full scan can also be used for initial identification.

4. Quantification:

- A calibration curve is constructed using standard solutions of methyl 3-octenoate of known concentrations.

- The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a multifaceted flavor compound with a significant impact on the sensory properties of various foods. Its characteristic fatty and oily notes are integral to the flavor profiles of many products, yet its accumulation can also signal undesirable lipid degradation. A thorough understanding of its formation, sensory perception, and accurate analytical quantification is essential for food scientists and researchers aiming to control and optimize food flavor. The methodologies and data presented in this guide provide a foundational resource for further investigation into the complex role of this compound in the chemical and sensory landscape of our food supply.

References

- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1577-19-1 [chemicalbook.com]

- 3. This compound | C8H14O2 | CID 15307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 1577-19-1 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Octanoic acid Content of Foods | Whole Food Catalog [wholefoodcatalog.info]

- 8. Beer fault - Wikipedia [en.wikipedia.org]

- 9. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Synthesis of cis-β-Octenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of cis-β-octenoic acid ((Z)-oct-3-enoic acid), a medium-chain unsaturated fatty acid. Given the importance of stereochemistry in biological activity, this document focuses on synthetic routes that afford the desired cis (or Z) isomer with high selectivity. The content herein details established synthetic methodologies, provides plausible experimental protocols, and summarizes key quantitative data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

cis-β-Octenoic acid is a monounsaturated medium-chain fatty acid. While specific biological roles of cis-β-octenoic acid are not extensively documented in publicly available literature, the broader class of medium-chain fatty acids is known to play significant roles in various physiological processes, including lipid metabolism and cellular signaling.[1][2][3] Structurally similar molecules, such as cis-2-decenoic acid, have been identified as bacterial signaling molecules that regulate biofilm formation, suggesting that unsaturated medium-chain fatty acids can have specific biological functions. The precise geometry of the double bond is often crucial for biological activity, making stereoselective synthesis a critical aspect of studying and utilizing these compounds.

This guide will focus on two primary stereoselective strategies for the synthesis of cis-β-octenoic acid:

-

The Still-Gennari Olefination: A modification of the Horner-Wadsworth-Emmons reaction that provides excellent Z-selectivity for the formation of α,β-unsaturated esters, which can then be hydrolyzed to the target carboxylic acid.[4][5][6][7][8]

-

Partial Hydrogenation of an Alkyne: The reduction of an alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst, to yield the corresponding cis-alkene.[9][10][11][12]

Synthetic Methodologies and Experimental Protocols

This section details the experimental protocols for the two primary synthetic routes to cis-β-octenoic acid.

Synthesis via Still-Gennari Olefination

The Still-Gennari olefination is a powerful method for the Z-selective synthesis of α,β-unsaturated esters from aldehydes.[4][6] The reaction utilizes a phosphonate (B1237965) reagent with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, which favors the kinetic formation of the Z-isomer.[4][13] The resulting ester can then be hydrolyzed to the desired carboxylic acid.

This protocol is adapted from established Still-Gennari olefination procedures for aliphatic aldehydes.[4]

-

Preparation of the Phosphonate Anion: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equivalents) and 18-crown-6 (1.5 equivalents). Dissolve the solids in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.2 M. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents, as a 0.5 M solution in toluene) dropwise. Stir the resulting mixture at -78 °C for 30 minutes to generate the phosphonate anion.

-

Olefination Reaction: To the cold solution of the phosphonate anion, add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise. Continue stirring the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude ethyl (Z)-oct-3-enoate can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

This protocol is a general procedure for the hydrolysis of esters.[14]

-

Saponification: Dissolve the purified ethyl (Z)-oct-3-enoate (1.0 equivalent) in a 2:1 mixture of THF and water. Add lithium hydroxide (B78521) (LiOH) (2.0 equivalents) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Acidification and Extraction: Cool the reaction mixture in an ice bath and acidify to a pH of ~2 with 1 M HCl. Extract the product with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-β-octenoic acid. Further purification can be achieved by distillation or chromatography if necessary.

Synthesis via Partial Hydrogenation of an Alkyne

The partial hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst, is a classic and reliable method for the synthesis of cis-alkenes.[9][10][11][12] The catalyst's reduced activity prevents over-reduction to the corresponding alkane.

This protocol is based on general procedures for Lindlar hydrogenation.[10]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add oct-3-ynoic acid (1.0 equivalent). Dissolve the acid in a suitable solvent, such as methanol (B129727) or ethyl acetate. To this solution, add Lindlar's catalyst (5-10% by weight relative to the alkyne). For sensitive substrates, a small amount of quinoline (B57606) can be added as an additional poison to prevent over-reduction.

-

Hydrogenation: The flask is connected to a hydrogenation apparatus (e.g., a balloon filled with hydrogen or a Parr hydrogenator). The reaction vessel is purged with an inert gas (e.g., argon) and then placed under a positive pressure of hydrogen (1-4 atm). The mixture is stirred vigorously at room temperature.

-

Monitoring and Work-up: The reaction progress is carefully monitored by TLC or gas chromatography (GC) to ensure the reaction stops at the alkene stage. Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with the reaction solvent. The filtrate is concentrated under reduced pressure to yield the crude cis-β-octenoic acid. Purification can be performed by column chromatography or distillation.

Quantitative Data Summary

The following tables summarize the expected yields and stereoselectivities for the described synthetic routes, based on literature data for similar substrates.

| Reaction | Substrate | Product | Typical Yield (%) | Z:E Ratio | Reference |

| Still-Gennari Olefination | Aliphatic Aldehydes | (Z)-α,β-Unsaturated Esters | 70-90 | 86:14 to 91:9 | [4] |

| Alkyne Hydrogenation | Internal Alkynes | cis-Alkenes | >95 | >95:5 | [10] |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| cis-β-Octenoic Acid | C₈H₁₄O₂ | 142.20 |

| Ethyl (Z)-oct-3-enoate | C₁₀H₁₈O₂ | 170.25 |

| Oct-3-ynoic Acid | C₈H₁₂O₂ | 140.18 |

Potential Biological Signaling

While direct evidence for cis-β-octenoic acid's role in signaling pathways is limited, the known functions of structurally related fatty acids provide a basis for hypothesized activity. Medium-chain fatty acids can influence cellular metabolism and signaling.[1][2] For instance, cis-2-decenoic acid, a bacterial signaling molecule, is known to induce biofilm dispersion. This suggests a potential for cis-β-octenoic acid to interact with cellular signaling cascades, possibly through receptor-mediated pathways or by modulating membrane properties.

Conclusion

The stereoselective synthesis of cis-β-octenoic acid can be effectively achieved through modern organic chemistry methodologies. The Still-Gennari olefination offers a reliable route to the precursor ethyl (Z)-oct-3-enoate with high Z-selectivity, which can be subsequently hydrolyzed to the target acid. Alternatively, the partial hydrogenation of oct-3-ynoic acid using a Lindlar catalyst provides a direct and highly stereoselective method to obtain the cis-isomer. The choice of synthetic route will depend on the availability of starting materials, desired scale, and specific experimental conditions. Further research into the biological activity of cis-β-octenoic acid is warranted to elucidate its potential roles in cellular signaling and metabolism, drawing parallels from other biologically active medium-chain unsaturated fatty acids. This guide provides a foundational framework for the synthesis and further investigation of this intriguing molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents | Semantic Scholar [semanticscholar.org]

- 8. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. youtube.com [youtube.com]

- 13. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]

- 14. researchgate.net [researchgate.net]

3-Octenoic Acid: A Versatile Biochemical Reagent for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octenoic acid, a medium-chain unsaturated fatty acid, is emerging as a significant biochemical reagent with diverse applications in scientific research and drug development.[1][2] Its unique chemical structure and biological activities make it a valuable tool for investigating various cellular processes and as a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its known interactions with cellular signaling pathways.

Biochemical and Physical Properties

This compound is an eight-carbon unsaturated fatty acid with the chemical formula C₈H₁₄O₂.[3] It is also known by its systematic name, oct-3-enoic acid.[3] As a medium-chain fatty acid, it exhibits moderate solubility in aqueous solutions and is soluble in most organic solvents.[2][4] Key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1][3] |

| Molecular Weight | 142.20 g/mol | [3][4] |

| CAS Number | 1577-19-1 | [1][3] |

| Appearance | White solid; Oily, fatty aroma | [1][4] |

| Boiling Point | 237-240 °C | [5] |

| Density | 0.928-0.938 g/cm³ (at 20°C) | [4] |

| Solubility | Slightly soluble in water; soluble in most organic solvents | [4] |

| pKa | 4.51 ± 0.10 (Predicted) | [5] |

Applications in Research

This compound and its derivatives have demonstrated significant potential in several areas of research, including microbiology and cell biology.

Antimicrobial and Antifungal Activity

Derivatives of octenoic acid have shown notable antimicrobial and antifungal properties. The presence of the carboxylic acid group is often crucial for this activity.

Table 2: Antimicrobial Activity of Octenoic Acid Derivatives

| Organism | Compound | MIC (mM) | Reference |

| Gram-positive & Gram-negative bacteria | Octanoic acid derivatives | 2.8 - 7.0 | |

| Candida albicans | Octanoic acid derivatives | 0.1 - 6.3 | |

| Microsporum gypseum | Octanoic acid derivatives | 0.1 - 6.3 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antiproliferative Activity

Certain derivatives of octanoic acid have also been investigated for their ability to inhibit the proliferation of mammalian cell lines.

Table 3: Antiproliferative Activity of Octenoic Acid Derivatives

| Cell Line | Compound | IC₅₀ (mM) | Reference |

| Human lung fibroblast | (E)-oct-2-enoic acid | 1.7 | |

| Human lung fibroblast | 3-oxooctanoic acid | 1.6 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

One of the most promising research applications of octenoic acid derivatives is the inhibition of quorum sensing (QS) in pathogenic bacteria like Pseudomonas aeruginosa. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors like pyocyanin (B1662382). (E)-oct-2-enoic acid has been shown to inhibit the production of pyocyanin, a key virulence factor of P. aeruginosa.

Below is a generalized workflow for assessing the inhibition of pyocyanin production.

Workflow for assessing quorum sensing inhibition.

Signaling Pathway Interactions

While the direct signaling pathways of this compound are still under investigation, studies on medium-chain fatty acids (MCFAs) suggest potential interactions with key cellular signaling cascades, such as the Akt-mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and metabolism. It is hypothesized that MCFAs may influence the phosphorylation status of Akt and mTOR, thereby modulating downstream cellular processes.

Hypothesized modulation of the Akt-mTOR pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound or its derivatives against a target microbial strain.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture in appropriate broth medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile broth medium

-

Microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standardized level (e.g., 1 x 10⁵ CFU/mL).

-

Add 100 µL of the inoculum to each well, bringing the total volume to 200 µL.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Inhibition of Candida albicans Hyphal Formation

This protocol describes an assay to evaluate the effect of this compound on the morphological transition of Candida albicans from yeast to hyphal form.

Materials:

-

C. albicans strain

-

Yeast extract-peptone-dextrose (YPD) medium

-

Hyphae-inducing medium (e.g., RPMI-1640 or Spider medium)

-

This compound stock solution

-

96-well plates

-

Inverted microscope

Procedure:

-

Grow C. albicans overnight in YPD medium at 30°C.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in the hyphae-inducing medium to a concentration of 1 x 10⁶ cells/mL.

-

Add 100 µL of the cell suspension to the wells of a 96-well plate.

-

Add various concentrations of this compound to the wells. Include a solvent control.

-

Incubate the plate at 37°C for 3-6 hours to induce hyphal formation.

-

Observe the cell morphology under an inverted microscope and quantify the percentage of cells that have formed germ tubes or hyphae.

Conclusion

This compound is a promising biochemical reagent with demonstrated and potential applications in various fields of life science research. Its antimicrobial, antiproliferative, and quorum sensing inhibitory properties, coupled with its potential to modulate key signaling pathways, make it a valuable tool for researchers. The experimental protocols provided in this guide offer a starting point for investigating the multifaceted biological activities of this intriguing medium-chain fatty acid. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. microbiologyjournal.org [microbiologyjournal.org]

- 3. This compound | C8H14O2 | CID 15307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of pyocyanin production by subinhibitory concentration of royal jelly in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 3-Octenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-octenoic acid, a medium-chain fatty acid. The document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and workflow visualizations are provided to assist in the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its carbon and hydrogen atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. Below are the expected chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -COOH | ~10.0 - 12.0 | Singlet (broad) | 1H |

| H-3, H-4 | ~5.4 - 5.6 | Multiplet | 2H |

| H-2 | ~3.1 | Doublet | 2H |

| H-5 | ~2.0 | Multiplet | 2H |

| H-6, H-7 | ~1.3 - 1.4 | Multiplet | 4H |

| H-8 (-CH₃) | ~0.9 | Triplet | 3H |

Note: Predicted values are based on standard chemical shift tables. Actual experimental values may vary based on solvent and instrument conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies the different carbon environments within the molecule. For trans-3-octenoic acid, the following chemical shifts are expected.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for trans-3-Octenoic Acid

| Atom Assignment | Chemical Shift (δ) ppm |

| C-1 (-COOH) | ~179 |

| C-4 | ~132 |

| C-3 | ~123 |

| C-2 | ~38 |

| C-5 | ~32 |

| C-6 | ~31 |

| C-7 | ~22 |

| C-8 (-CH₃) | ~14 |

Note: Predicted values are based on standard chemical shift tables and data for similar compounds.[2][3]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or carbon tetrachloride (CCl₄).[1][4]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve high resolution.

-

-

Spectral Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled single-pulse experiment to simplify the spectrum to single lines for each carbon environment. The typical spectral width is 0-200 ppm.

-

NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to the vibrational frequencies of different chemical bonds.

FTIR Spectral Data

The FTIR spectrum of this compound will exhibit characteristic absorption bands for a carboxylic acid and a carbon-carbon double bond.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Broad |

| 3100 - 3000 | =C-H stretch | Alkene | Medium |

| 2960 - 2850 | C-H stretch | Alkane | Strong |

| ~1710 | C=O stretch | Carboxylic Acid | Strong |

| ~1650 | C=C stretch | Alkene | Medium |

| ~1410 | O-H bend | Carboxylic Acid | Medium |

| ~1280 | C-O stretch | Carboxylic Acid | Strong |

| ~970 | =C-H bend (out-of-plane) | trans-Alkene | Strong |

Note: Positions are based on general IR correlation tables.[5] The peak at ~970 cm⁻¹ is diagnostic for a trans double bond.

Experimental Protocol for FTIR Spectroscopy

A common method for analyzing a liquid sample like this compound is using a neat (undiluted) sample.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the sample stage (e.g., salt plates or an Attenuated Total Reflectance (ATR) crystal) are clean and dry.

-

Record a background spectrum of the empty stage. This spectrum is automatically subtracted from the sample spectrum by the instrument's software.

-

-

Sample Application:

-

Place a small drop of neat this compound directly onto the center of the ATR crystal or between two salt plates (as a capillary film).

-

-

Spectral Acquisition:

-

Acquire the FTIR spectrum, typically scanning the mid-infrared range (4000-400 cm⁻¹).

-

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum and correlate them with the functional groups in the molecule.

-

FTIR Experimental Workflow

Caption: Workflow for FTIR spectroscopic analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate, identify, and quantify components of a mixture. Due to the low volatility of carboxylic acids, this compound must first be converted into a more volatile derivative, typically a fatty acid methyl ester (FAME), before analysis.

GC-MS Spectral Data

The mass spectrum of the derivatized compound, methyl 3-octenoate, provides a fragmentation pattern that serves as a molecular fingerprint. The molecular weight of methyl 3-octenoate is 156.22 g/mol .

Table 4: Predicted Key Mass Fragments for Methyl 3-Octenoate

| m/z | Ion Identity/Origin | Significance |

| 156 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the ester. May be weak or absent. |

| 125 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group. |

| 113 | [M - C₃H₇]⁺ | Cleavage of the alkyl chain. |

| 87 | [CH₃OOC-CH₂-CH=CH₂]⁺ | McLafferty-type rearrangement. |

| 74 | [CH₂(OH)-OCH₃]⁺ or [CH₃OOC-CH₂]⁺ | Characteristic fragment for methyl esters. |

| 55 | [C₄H₇]⁺ | Common hydrocarbon fragment. |

Note: Fragmentation patterns are predicted based on established rules for fatty acid methyl esters.[6][7]

Experimental Protocol for GC-MS

-

Derivatization to FAME:

-

To a dried sample of this compound, add a derivatizing agent such as 14% Boron Trifluoride in Methanol (BF₃-Methanol).

-

Seal the reaction vessel and heat at approximately 60-100°C for 10-30 minutes to form the methyl ester.

-

After cooling, add hexane (B92381) and water to the reaction mixture.

-

Vortex and centrifuge to separate the layers. The upper hexane layer, containing the methyl 3-octenoate, is collected for analysis.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the hexane extract.

-

Oven Program: Start at a low temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 250°C) to elute the compound.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Scan a mass range of m/z 40-400.

-

-

-

Data Analysis:

-

The retention time of the peak is used for identification relative to standards.

-

The resulting mass spectrum is compared against spectral libraries (e.g., NIST) and analyzed for characteristic fragments to confirm the structure.

-

GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound via FAME derivatization.

References

IUPAC nomenclature and CAS number for 3-Octenoic acid

This guide provides a comprehensive overview of 3-Octenoic acid, including its chemical identifiers, physicochemical properties, and relevant experimental methodologies. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

IUPAC Nomenclature and CAS Number

The standard chemical identifiers for this compound are crucial for unambiguous identification in research and regulatory documentation.

-

IUPAC Name : The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is oct-3-enoic acid [1][2].

-

CAS Number : The unique identifier assigned by the Chemical Abstracts Service (CAS) is 1577-19-1 [1][2][3]. This number is assigned to the compound regardless of its stereochemistry. The CAS number for the cis isomer is 5169-51-7, while the trans isomer is also commonly associated with 1577-19-1[4][5].

This compound is a medium-chain fatty acid characterized by an eight-carbon chain with a double bond located at the third carbon position[3][6].

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][2] |

| Appearance | White solid | [2][3] |

| Odor | Oily, fatty aroma | [2][3] |

| Density | 0.928 - 0.938 g/cm³ at 20°C | [2][7] |

| Boiling Point | 240 - 242 °C at 760 mmHg | [7] |

| Refractive Index | 1.443 - 1.450 at 20°C | [2][7] |

| Solubility | Slightly soluble in water; soluble in most organic solvents and ethanol (B145695). | [2][7] |

| pKa (Strongest Acidic) | ~5.05 | [6] |

| logP (Octanol/Water) | ~2.73 | [6] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. Below are representative protocols for the synthesis and analysis of this compound.

The synthesis of cis-3-octenoic acid can be achieved via the catalytic semihydrogenation of the corresponding acetylenic acid, 3-octynoic acid[8].

Materials:

-

3-Octynoic acid

-

Lindlar catalyst (palladium on calcium carbonate, poisoned with lead)

-

Hydrogen gas (H₂)

-

Anhydrous ethanol (solvent)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 3-octynoic acid in anhydrous ethanol in a suitable reaction flask.

-

Add a catalytic amount of Lindlar catalyst to the solution.

-

Flush the reaction system with nitrogen, followed by hydrogen gas.

-

Maintain a hydrogen atmosphere (typically at or slightly above atmospheric pressure) and stir the mixture vigorously at room temperature.

-